molecular formula C15H18O4 B082831 Diethyl 2-[(4-methylphenyl)methylene]malonate CAS No. 14111-33-2

Diethyl 2-[(4-methylphenyl)methylene]malonate

Cat. No. B082831
CAS RN: 14111-33-2
M. Wt: 262.3 g/mol
InChI Key: UEKBMHTZKUMANN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl 2-[(4-methylphenyl)methylene]malonate typically involves a Knoevenagel condensation reaction. This reaction employs 4-methylbenzaldehyde and diethyl malonate in the presence of a catalytic amount of piperidine and trifluoroacetic acid in benzene under reflux conditions (D. Achutha et al., 2016). Another method involves the room-temperature liquid-phase synthesis, demonstrating an efficient alternative for producing this compound on an industrial scale (Hernán Valle et al., 2018).

Molecular Structure Analysis

The molecular structure of diethyl 2-(4-methylbenzylidene)malonate has been elucidated through X-ray diffraction studies, revealing it crystallizes in the monoclinic crystal system. This structure is stabilized by C-H···O hydrogen bond interactions, showcasing the compound's conformation and the importance of non-covalent interactions in its stabilization (D. Achutha et al., 2016).

Scientific Research Applications

Synthesis Methods and Precursor Roles

  • Rapid Synthesis for Industrial Scale : A study by Valle et al. (2018) demonstrates a rapid room temperature liquid phase synthesis of Diethyl 2-[(4-methylphenyl)methylene]malonate, highlighting its potential for large-scale industrial production. This synthesis method offers a practical alternative to existing methods, emphasizing the compound's role as a precursor in the multistage synthesis of quinoline derivatives with biological activities like antiviral and anticancer properties (Valle et al., 2018).

Polymerization and Material Science

  • Polymerization Initiator : Bıçak and Özeroğlu (2001) explored the use of methylene bis(diethyl malonate)–cerium ammonium nitrate as an initiator in the polymerization of methyl methacrylate. The study found high polymerization yields (>90%) at room temperature, suggesting its effectiveness as a polymerization initiator (Bıçak & Özeroğlu, 2001).

Crystal Structure and Molecular Analysis

  • Supramolecular Architecture : Ilangovan, Venkatesan, and Ganesh Kumar (2013) investigated the crystal structures of diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates. Their study reveals the influence of hydrogen bonding due to regioisomerism on the supramolecular architecture of these compounds, indicating their potential in crystallography and molecular design (Ilangovan et al., 2013).

Chemical Synthesis and Derivative Studies

  • Alkene Difunctionalization : Bornowski et al. (2022) discussed the regiodivergent palladium-catalyzed alkene difunctionalization reactions involving diethyl malonate. This process leads to the construction of methylene cyclobutanes and cyclopentanes, highlighting the compound's role in complex chemical synthesis (Bornowski et al., 2022).

Industrial Applications and Materials

  • Bio-Based Chemical Production : A report by McCoy (2019) on the collaboration between Lygos and Sirrus for the production of diethyl malonate emphasizes its industrial significance. This collaboration aimed to use diethyl malonate as a raw material for creating methylene malonate monomers for adhesives and other applications, demonstrating its practical applications in industry (McCoy, 2019).

Future Directions

“Diethyl 2-[(4-methylphenyl)methylene]malonate” is currently being used for proteomics research . As research progresses, new applications and uses for this compound may be discovered.

properties

IUPAC Name

diethyl 2-[(4-methylphenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKBMHTZKUMANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348885
Record name Diethyl [(4-methylphenyl)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-[(4-methylphenyl)methylene]malonate

CAS RN

14111-33-2
Record name Diethyl [(4-methylphenyl)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 19.6 mL (166.4 mmol) of p-tolualdehyde, 23.8 mL (158.8 mmol) of diethyl malonate, 0.5 mL of piperidine and 50 mL of benzene was heated at reflux for 18 h using a Dean-Stark water separator. The mixture was allowed to cool to room temperature, benzene was added and it was washed with water (2×), 1N HCl (2×) and NaHCO3. The aqueous phase was extracted with ethyl acetate, the organic phase was dried and the solvent was removed, to yield 41.2 g of the desired product (yield: 99%).
Quantity
19.6 mL
Type
reactant
Reaction Step One
Quantity
23.8 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99%

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